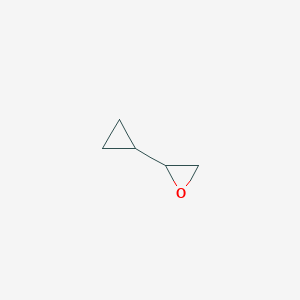

2-cyclopropyloxirane

Description

2-Cyclopropyloxirane is an epoxide (oxirane) derivative characterized by a cyclopropyl substituent at the 2-position of the oxirane ring. This compound has been identified in Streptomyces strains as a bioactive metabolite with antifungal properties, specifically inhibiting rice blast (Magnaporthe oryzae) pathogens . Its structural complexity and stereoelectronic effects make it a subject of interest in synthetic chemistry and agrochemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4(1)5-3-6-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWUBMXUOXRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447511 | |

| Record name | CYCLOPROPYLOXIRANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21994-19-4 | |

| Record name | CYCLOPROPYLOXIRANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in dichloromethane (DCM) at 0–5°C. The cyclopropyl group, being electron-rich due to its strained geometry, facilitates rapid epoxidation. For example, the synthesis of 2-cyclopropyloxirane from 1-(2-cyclopropylethynyl)benzene proceeds via a two-step process:

- Alkyne functionalization : A Sonogashira coupling reaction introduces the cyclopropylacetylene moiety.

- Epoxidation : Treatment with m-CPBA in DCM yields the epoxide, followed by chromatographic separation of cis/trans isomers.

Key parameters :

Yield and Scalability

Bench-scale reactions report isolated yields of 71–93%, with cis-isomer predominance due to steric effects during ring closure. Industrial adaptations replace batch reactors with continuous-flow systems to enhance throughput, though isomer separation remains a bottleneck.

Continuous-Flow Synthesis via Nucleophilic Ring Contraction

Recent advances in flow chemistry have enabled the scalable production of 2-cyclopropyloxirane through acid-catalyzed ring contraction of 2-hydroxycyclobutanones (HCBs).

Reaction Design and Catalysis

A continuous-flow system packed with Amberlyst-35 resin catalyzes the tandem nucleophilic addition and ring contraction of HCBs with aryl thiols (Scheme 1). The process involves:

- Nucleophilic attack : Thiols react with HCBs to form a diol intermediate.

- Dehydration : Acid catalysis generates a carbocation, prompting cyclopropane formation.

- Ring contraction : Spontaneous C4–C3 bond shortening yields cyclopropyl carbaldehydes, which are oxidized to epoxides.

Optimized conditions :

Performance Metrics

This method achieves 92–94% conversion with minimal disulfide byproducts (<5%). The resin’s reusability (>10 cycles) and low water sensitivity make it industrially viable.

Catalytic Cyclopropanation Followed by Epoxidation

An alternative route involves constructing the cyclopropane ring prior to epoxidation. Palladium-catalyzed cyclopropanation of vinyl oxiranes with diazomethane is a prominent example.

Synthetic Pathway

- Cyclopropanation : Vinyl oxiranes react with diazomethane in the presence of Pd(acac)₂ (palladium(II) acetate) to form cyclopropyl-oxirane hybrids.

- Epoxide stabilization : Low-temperature quenching (-20°C) prevents ring-opening.

Critical factors :

- Catalyst loading : 2–4 mol% Pd(acac)₂ balances cost and activity.

- Solvent : Diethyl ether’s low dielectric constant favors cyclopropane stability.

Challenges and Solutions

- Byproduct formation : Competing [2+2] cycloadditions are suppressed by slow diazomethane addition.

- Safety : Diazomethane’s explosivity necessitates flow reactor configurations for large-scale synthesis.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Scalability | Isomer Control |

|---|---|---|---|---|

| Peracid epoxidation | m-CPBA | 71–93 | Moderate | Partial |

| Continuous-flow | Amberlyst-35 | 92–94 | High | Limited |

| Pd-catalyzed | Pd(acac)₂ | 85–90 | Low | None |

Key insights :

- Peracid methods excel in stereochemical control but require hazardous reagents.

- Flow systems offer superior scalability and reduced waste, albeit with higher capital costs.

- Catalytic cyclopropanation is ideal for specialized substrates but faces safety hurdles.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring in 2-cyclopropyloxirane undergoes nucleophilic and electrophilic ring-opening reactions, typical of epoxides. Key pathways include:

Nucleophilic Substitution

-

Reagents : Strong nucleophiles (e.g., NaN₃, NaOMe) in polar aprotic solvents.

-

Mechanism : Nucleophilic attack at the less substituted epoxide carbon due to steric hindrance from the cyclopropyl group.

-

Example : Reaction with sodium azide yields azido alcohols, which are precursors to amines or triazoles.

Acid-Catalyzed Hydrolysis

-

Product : Forms a vicinal diol via anti-addition. The cyclopropyl group remains intact due to its stability under acidic conditions .

Cyclopropane Ring Transformations

The cyclopropyl group participates in selective ring-opening or rearrangement reactions:

Silver-Catalyzed Ring Expansion

-

Outcome : Converts 2-cyclopropyloxirane into bicyclic oxepines via cyclopropane ring expansion (Fig. 1) .

-

Example : Treatment with AgOAc and methanol yields methyl septanosides (e.g., 59 in Scheme 15) .

Table 1: Silver-Catalyzed Ring Expansion of Cyclopropane Derivatives

| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Source |

|---|---|---|---|---|

| 2-Cyclopropyloxirane analogs | Oxepines | 55–93 | >20:1 | , |

Cycloaddition with Arynes

2-Cyclopropyloxirane reacts with arynes under mild conditions to form fused polycyclic aromatics:

Reaction Conditions

Table 2: Optimization of Aryne-Epoxide Cycloaddition

| Entry | Fluoride Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CsF | MeCN | rt | 56 |

| 2 | CsF | MeCN | 50 | 68 |

| 3 | CsF | MeCN | 80 | 61 |

Catalytic Cyclopropanation

While 2-cyclopropyloxirane itself is a cyclopropane-containing epoxide, it can act as a precursor in cyclopropane synthesis:

Pd-Catalyzed Cyclopropanation

-

Conditions : Pd(acac)₂ with diazomethane in diethyl ether at 0–5°C.

-

Outcome : Forms bis-cyclopropane derivatives via carbene transfer .

Thermal and Photochemical Rearrangements

-

Thermal Stability : The cyclopropane ring remains intact below 100°C, but heating induces strain-driven rearrangements .

-

Photolysis : UV irradiation promotes radical-mediated ring-opening, yielding alkenes or carbonyl compounds .

Polymerization

2-Cyclopropyloxirane derivatives (e.g., 2-cyclopropyl-2-oxazoline) undergo living cationic polymerization under microwave irradiation, forming thermoresponsive polymers with T₀ ~ 80°C .

Scientific Research Applications

Synthetic Applications

1.1. Epoxidation Reactions

2-Cyclopropyloxirane serves as an important intermediate in epoxidation reactions. The compound can be synthesized through various methods, including the Corey–Chaykovsky reaction, which allows for the formation of epoxides from alkenes using trimethylsulfoxonium iodide and strong bases like sodium hydride . Epoxides are valuable in organic synthesis as they can be further transformed into alcohols, diols, and other functional groups.

1.2. Construction of Complex Molecules

The cyclopropyl moiety is known for introducing strain into molecular frameworks, which can be exploited to construct complex molecular architectures. For instance, 2-cyclopropyloxirane can participate in nucleophilic ring-opening reactions, leading to the formation of diverse products such as β-amino alcohols and functionalized cyclopropanes . These transformations are crucial in the synthesis of bioactive compounds and pharmaceuticals.

Biological Applications

2.1. Medicinal Chemistry

The incorporation of cyclopropyl groups into drug candidates has been shown to enhance their pharmacological properties. For example, cyclopropyl derivatives have been utilized to improve metabolic stability and reduce toxicity in drugs like risdiplam, an RNA splice modifier approved for spinal muscular atrophy . The unique electronic properties of the cyclopropyl ring can also influence the binding affinity and selectivity of drug candidates towards their targets.

2.2. Metabolism Studies

Research indicates that cyclopropyl groups can undergo metabolic transformations that may lead to reactive metabolites. In studies involving rat and human hepatocytes, it was observed that 2-cyclopropyloxirane could be oxidized to form hydroxylated metabolites . Understanding these metabolic pathways is essential for optimizing drug candidates to minimize adverse effects while maximizing therapeutic efficacy.

Case Studies

3.1. Synthesis of β-Amino Ketones

A notable case study involves the use of 2-cyclopropyloxirane in the photoredox-catalyzed oxo-amination of aryl cyclopropanes, which leads to the formation of β-amino ketones . This methodology showcases the versatility of 2-cyclopropyloxirane as a substrate for generating valuable nitrogen-containing compounds.

3.2. Continuous-Flow Synthesis

Recent advancements in continuous-flow synthesis techniques have highlighted the efficiency of using 2-cyclopropyloxirane as a starting material for generating cyclopropyl carbaldehydes and ketones under mild conditions with high yields . This approach not only enhances scalability but also aligns with green chemistry principles by minimizing waste and using reusable catalysts.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for epoxidation and complex molecule construction | Versatile reagent |

| Medicinal Chemistry | Enhances pharmacological properties; improves metabolic stability | Reduces toxicity |

| Metabolism Studies | Insights into metabolic pathways leading to reactive metabolites | Optimizes drug design |

| Continuous Flow Synthesis | Efficient production of cyclopropyl derivatives | Scalable and environmentally friendly |

Mechanism of Action

The mechanism of action of cyclopropyloxirane involves its high ring strain, which makes it highly reactive towards nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile and the reaction conditions. This reactivity is exploited in various chemical transformations and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions among oxirane derivatives arise from substituents at the 2- and/or 3-positions:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Cyclopropyloxirane | - | C₅H₈O | 84.12 | Cyclopropyl group at C2; epoxide ring |

| 2-(Chloromethyl)-2-cyclopropyloxirane | 134818-68-1 | C₆H₉ClO | 132.59 | Cyclopropyl and chloromethyl groups at C2 |

| 2-(3-Chloropropyl)oxirane | 19141-74-3 | C₅H₉ClO | 120.58 | 3-Chloropropyl chain at C2 |

| Oxirane,2-[(cyclooctyloxy)methyl] | 21324-95-8 | C₁₁H₂₀O₂ | 184.27 | Cyclooctyloxymethyl group at C2 |

| Oxirane, [(2-propenyloxy)methyl] | - | C₆H₁₀O₂ | 114.14 | Allyloxy-methyl substituent at C2 |

Notes:

- The chlorinated derivatives (e.g., 2-(chloromethyl)-2-cyclopropyloxirane) exhibit enhanced electrophilicity due to electron-withdrawing groups, influencing ring-opening reactivity .

Physicochemical Properties

Limited data are available in the provided evidence, but trends can be inferred:

- Polarity : Compounds with oxygen-rich groups (e.g., cyclooctyloxymethyl) have higher topological polar surface areas (e.g., 12.53 Ų for CAS 21324-95-8) , suggesting moderate solubility in polar solvents.

- Stability : Chlorinated derivatives (e.g., 2-(3-chloropropyl)oxirane) may exhibit lower thermal stability due to C-Cl bond susceptibility .

Biological Activity

2-Cyclopropyloxirane, a compound belonging to the class of epoxides, has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

2-Cyclopropyloxirane is characterized by a three-membered cyclic ether structure, which imparts significant ring strain. This strain often correlates with high reactivity and biological activity. The presence of the cyclopropyl group enhances the compound's ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyclopropane derivatives, including 2-cyclopropyloxirane. Research indicates that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, a study reported that certain cyclopropane derivatives showed minimum inhibitory concentrations (MIC) as low as 32 μg/mL against E. coli, demonstrating their potential as antibacterial agents .

Anticancer Activity

The antiproliferative activity of cyclopropane derivatives has also been investigated. A study revealed that compounds containing cyclopropane moieties could inhibit the growth of cancer cells effectively. The mechanisms behind this activity often involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in oncology .

Chemoenzymatic Synthesis

The synthesis of 2-cyclopropyloxirane can be achieved through chemoenzymatic methods that utilize specific enzymes to facilitate the formation of the cyclopropane ring. For example, a study demonstrated that modified myoglobin enzymes could catalyze the formation of cyclopropanated products with high enantioselectivity . The optimized conditions for these reactions often yield significant amounts of the desired product with excellent stereochemical purity.

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, various derivatives of cyclopropane were synthesized and tested for their antibacterial properties. The results indicated that modifications at specific positions on the benzene ring significantly influenced antimicrobial efficacy. For example, halogen substitutions at the 2-position resulted in enhanced activity compared to those at the 4-position .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| F9 | 32 | Antibacterial |

| F8 | >100 | Antibacterial |

| F52 | 64 | Antibacterial |

Case Study 2: Anticancer Activity Evaluation

A separate investigation focused on the anticancer properties of cyclopropane derivatives, where several compounds were assessed for their ability to inhibit cell proliferation in vitro. The study found that certain derivatives induced apoptosis in cancer cell lines, suggesting a mechanism involving oxidative stress and DNA damage .

Q & A

Q. What green chemistry approaches can minimize waste in 2-cyclopropyloxirane synthesis?

- Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with ionic liquids or supercritical CO. Catalyze reactions with recyclable catalysts (e.g., immobilized lipases). Employ continuous flow reactors to enhance yield and reduce energy consumption. Perform life-cycle analysis (LCA) to compare environmental impact with conventional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.